2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile
Overview
Description
2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile is a useful research compound. Its molecular formula is C17H16FN3O and its molecular weight is 297.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.12774030 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescence and Solvent Polarity Sensitivity
Fluorophores like 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), which selectively labels thiol moieties in proteins, demonstrate the potential for compounds with acrylonitrile moieties to be used in studying "hydrophobic" domains, conformational changes, and dipolar relaxation processes in proteins. The quantum yield of Acrylodan is markedly enhanced after reaction with thiols, highlighting the use of similar compounds in fluorescence-based applications that require sensitivity to solvent polarity (Franklyn et al., 1983).
Modification of Hydrogels for Medical Applications
The radiation-induced modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reaction with various amines, including pyrazole derivatives, increases the degree of swelling. This modification enhances the thermal stability and introduces promising antibacterial and antifungal activities, suggesting applications in medical devices and tissue engineering (Hala M. Aly et al., 2015).
Catalytic Asymmetric Cycloaddition
The use of acrylamides derived from 3,5-dimethyl-1H-pyrazole in asymmetric [3+2] cycloaddition with allenoates, catalyzed by dipeptide-derived phosphines, provides a method for forming functionalized cyclopentenes. This process shows the utility of pyrazole-acrylonitrile derivatives in synthesizing regiospecific annulation products, useful in organic synthesis and drug discovery (Xiaoyu Han et al., 2011).
Synthesis of Heteroarylindoles
3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile reacts with phenylhydrazine to afford novel indolylpyrimidines, a class of meridianine natural product analogs. These compounds, synthesized in moderate to good yields, highlight the synthetic versatility of acrylonitrile derivatives in creating biologically relevant structures (M. A. Radwan et al., 2009).
Properties
IUPAC Name |
(2Z)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-17(2,3)16(22)12(9-19)8-13-10-20-21-15(13)11-4-6-14(18)7-5-11/h4-8,10H,1-3H3,(H,20,21)/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYIYJHWZHINJK-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=C(NN=C1)C2=CC=C(C=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=C(NN=C1)C2=CC=C(C=C2)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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